molecular formula C27H23F6N5O B12640655 Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-

Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-

Cat. No.: B12640655
M. Wt: 547.5 g/mol
InChI Key: LQFNIVXTFUWHQY-UHFFFAOYSA-N
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Description

Isomerism Analysis

  • Stereoisomerism : The difluoro(3-fluorophenyl)methyl group contains a geminal difluoro configuration (CF$$_2$$), precluding geometric isomerism. No chiral centers are present in the scaffold or substituents.
  • Tautomerism : The imidazo[1,2-b]pyridazine core exhibits fixed aromaticity without prototropic tautomerism.
  • Conformational Isomerism : Rotational freedom exists at the cyclopropyl-amide bond and trifluoropropyl-amino linkage, enabling multiple low-energy conformers (discussed in §1.3).

X-ray Crystallographic Studies of Core Imidazo[1,2-b]Pyridazine Scaffold

X-ray diffraction data for analogous imidazo[1,2-b]pyridazine derivatives reveal key structural features (Table 1) :

Table 1: Bond lengths and angles in imidazo[1,2-b]pyridazine derivatives

Parameter Value (Å/°) Source Compound
C2–N1 (imidazole) 1.344 TYK2 JH2 inhibitor
N1–C6 (pyridazine) 1.325 VEGFR2 inhibitor
C3–C4 (fusion bond) 1.412 TYK2 JH2 inhibitor
Dihedral angle (imidazole-pyridazine) 1.2° VEGFR2 inhibitor

The fused imidazo[1,2-b]pyridazine system adopts a near-planar conformation, with bond lengths consistent with delocalized π-electron density. Substituents at positions 6 and 8 induce minimal distortion due to the scaffold’s rigidity. Hydrogen bonding between the trifluoropropylamino group and adjacent nitrogen atoms stabilizes the crystal lattice .

Conformational Analysis of Cyclopropyl and Trifluoropropyl Substituents

Density functional theory (DFT) calculations on related compounds highlight substituent-dependent conformational preferences:

Cyclopropyl Group

  • The N-cyclopropyl moiety adopts a perpendicular orientation relative to the benzamide plane to minimize steric clashes with the 2-methyl group (Figure 1A). This conformation reduces strain by aligning the cyclopropane’s C–C bonds orthogonally to the amide’s π-system .

Trifluoropropylamino Group

  • The (3,3,3-trifluoropropyl)amino chain prefers a gauche conformation (dihedral angle: 62°), aligning the CF$$3$$ group away from the pyridazine ring (Figure 1B). This minimizes electronic repulsion between the electron-deficient CF$$3$$ and the aromatic system .

Figure 1: Predicted low-energy conformers
(A) Cyclopropyl orientation. (B) Trifluoropropyl gauche conformation.

Fluorine-Fluorine Through-Space Interactions in Difluoro(Aryl)Methyl Group

The difluoro(3-fluorophenyl)methyl group exhibits intramolecular F···F interactions between the geminal fluorines and the 3-fluorophenyl substituent (Figure 2). Key observations:

  • Distance : 2.89 Å (below the sum of van der Waals radii: 2.94 Å), suggesting weak attractive interactions .
  • Impact : Stabilizes a folded conformation , bringing the 3-fluorophenyl ring parallel to the imidazo[1,2-b]pyridazine plane. This enhances π-stacking potential in protein binding pockets .

Figure 2: F···F through-space interaction (2.89 Å)

Comparisons with non-fluorinated analogs show a 0.3 kcal/mol stabilization due to these interactions, as calculated via molecular mechanics .

Properties

Molecular Formula

C27H23F6N5O

Molecular Weight

547.5 g/mol

IUPAC Name

N-cyclopropyl-4-[6-[difluoro-(3-fluorophenyl)methyl]-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C27H23F6N5O/c1-15-11-16(5-8-20(15)25(39)36-19-6-7-19)22-14-35-24-21(34-10-9-26(29,30)31)13-23(37-38(22)24)27(32,33)17-3-2-4-18(28)12-17/h2-5,8,11-14,19,34H,6-7,9-10H2,1H3,(H,36,39)

InChI Key

LQFNIVXTFUWHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)C(C4=CC(=CC=C4)F)(F)F)C(=O)NC5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-b]pyridazin-3-yl core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro(3-fluorophenyl)methyl group: This step often involves a nucleophilic substitution reaction using a difluoromethylating agent.

    Attachment of the cyclopropyl group: This can be done via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Addition of the trifluoropropylamino group: This step may involve a nucleophilic substitution reaction using a trifluoropropylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the imidazo[1,2-b]pyridazin-3-yl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Anticancer Properties
    • Benzamide derivatives have been studied for their potential anticancer effects. The structural modifications in the benzamide framework can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Research has indicated that certain benzamide compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity
    • Studies have shown that benzamide derivatives exhibit significant antimicrobial properties against a range of pathogens. The incorporation of specific substituents on the benzamide core enhances its efficacy against bacteria and fungi. For example, compounds similar to the target molecule have been reported to demonstrate potent antifungal activity against species like Candida albicans and Aspergillus niger.
  • Inhibition of Enzymatic Activity
    • Benzamides are known to act as inhibitors of various enzymes, including carbonic anhydrase. This inhibition can be beneficial in treating conditions such as glaucoma and other diseases characterized by altered intraocular pressure. The specific benzamide may exhibit similar properties, warranting further investigation into its therapeutic potential.
  • Neurological Applications
    • Some benzamide derivatives have shown promise in neurological applications, particularly as potential treatments for neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems makes them candidates for further research in treating conditions like Alzheimer's disease.

Synthesis and Case Studies

The synthesis of benzamide derivatives often involves multi-step reactions that can include amide formation, cyclization, and substitution reactions. Detailed synthetic routes are crucial for optimizing yields and ensuring the purity of the final product.

Case Study: Synthesis of Related Benzamides

A study published in Molecules detailed the synthesis of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which exhibited notable insecticidal and fungicidal activities. The research highlighted the importance of structural modifications in enhancing biological activity (MDPI) .

Mechanism of Action

The mechanism of action of Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

The target compound is compared below with structurally related benzamide derivatives from published studies. Key comparisons focus on substituent effects , heterocyclic core modifications , and fluorination patterns .

Structural and Functional Comparisons

Table 1: Structural and Activity Comparison of Benzamide Derivatives
Compound Core Structure Substituents (Position) Fluorine Content Reported Activity (Assay)
Target Compound Imidazo[1,2-b]pyridazine 6: difluoro(3-F-phenyl)methyl; 8: (CF₃)₃-propylamino 4 F atoms N/A
Compound 17 2-aminobenzoic acid 1: 3-carboxyphenyl; 2: tetradecanoylamino None 79% PCAF HAT inhibition (100 μM)
Compound 8 2-aminobenzoic acid 1: 4-carboxyphenyl; 2: hexanoylamino None 67% PCAF HAT inhibition (100 μM)
Compound Imidazo[1,2-a]pyridine 8-bromo; 4-fluorophenyl 1 F atom Not reported
Key Findings:

Heterocyclic Core :

  • The target’s imidazo[1,2-b]pyridazine core differs from imidazo[1,2-a]pyridine () by an additional nitrogen atom, which may alter electronic properties and solubility . Pyridazine rings are less common in drug design but offer unique hydrogen-bonding capabilities.

Fluorination Impact: The target’s four fluorine atoms contrast with non-fluorinated compounds in . Fluorination typically enhances metabolic stability and target binding via hydrophobic and electrostatic interactions . For example, the (3,3,3-trifluoropropyl)amino group may mimic long acyl chains (e.g., tetradecanoylamino in Compound 17) in promoting hydrophobic interactions without metabolic instability .

Activity Trends: highlights that 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) are critical for PCAF HAT inhibition, though chain length is less important. The target’s trifluoropropyl group may serve a similar role as a bioisostere for acyl chains .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl- (CAS No: 1456619-90-1) is a complex structure that integrates multiple functional groups, potentially leading to unique biological properties. This article explores its biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23F6N5OC_{27}H_{23}F_6N_5O with a molecular weight of 547.5 g/mol. The structure includes a benzamide core with various fluorinated side chains that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC27H23F6N5O
Molecular Weight547.5 g/mol
CAS Number1456619-90-1

Anticancer Properties

Recent studies have indicated that benzamide derivatives exhibit promising anticancer properties. For instance, benzamide compounds have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. A related compound demonstrated an IC50 value of 1.30 μM against HepG2 solid tumor cells, suggesting a potential role for benzamide derivatives in cancer treatment .

Neuroprotective Effects

Benzamide compounds also display neuroprotective effects. In vitro studies have shown that benzamide can protect primary neurons from excitotoxicity induced by amino acids. In vivo studies on C57Bl/6N mice revealed that benzamide treatment significantly reduced the expression of inducible nitric oxide synthase (iNOS) and the number of apoptotic neurons, thereby promoting neuronal survival and memory .

Antibacterial Activity

The antibacterial potential of benzamide derivatives has been explored extensively. Certain benzamide compounds have been rationally designed and synthesized to inhibit bacterial cell division by targeting the FtsZ protein. One study reported an MIC range of 0.008 to 0.063 μg/mL against various Bacillus subtilis strains . These findings highlight the compound's potential as a novel antimicrobial agent.

Synthesis Methods

The synthesis of this complex benzamide involves multi-step processes typically including:

  • Suzuki-Miyaura Coupling : This method is commonly employed for forming carbon-carbon bonds between aryl halides and boronic acids.
  • Reagents Used : Common reagents include palladium catalysts for coupling reactions and various solvents such as dioxane or methanol for reaction media.

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated several biphenyl-benzamide derivatives for their anticancer activity. One derivative showed significant improvement in antibacterial activity compared to previous compounds with an MIC as low as 0.008 μg/mL against resistant bacterial strains .

Case Study 2: Neuroprotection in Animal Models

In a neuroprotection study involving C57Bl/6N mice, benzamide was administered at a dosage of 160 mg/kg via intraperitoneal injection. The results indicated that it effectively reached the central nervous system within 30 minutes and provided significant neuroprotection without inducing hypothermia .

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